REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:14]=[C:15]([Cl:18])[C:16]=1[NH2:17])C(OC1C=CC=CC=1)=O>O>[Cl:1][C:2]1[CH:3]=[CH:4][CH:14]=[C:15]([Cl:18])[C:16]=1[NH2:17]
|
Name
|
phenyl 3,5-dichloro-4-amino-benzoate
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OC2=CC=CC=C2)C=C(C1N)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
250 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for eight hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
During the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction gas
|
Type
|
DISTILLATION
|
Details
|
The residue was steam-distilled
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C(=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.8 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 127% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |